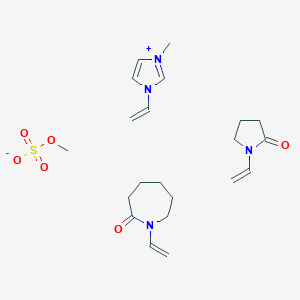
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C15H18N2O2 . It is a derivative of 1,2,3,4-Tetrahydroacridin-9-amine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine and its analogues has been studied in the context of developing inhibitors for HIV-1 reverse transcriptase . The synthesis involves the condensation of homoveratrylamine with glycolic and oxalic acids to produce the corresponding amides . The structures of the resulting tetrahydroisoquinolines were confirmed using IR and NMR spectral data and x-ray crystal structures .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is characterized by a tetrahydroacridine core with two methoxy groups at positions 6 and 7 and an amine group at position 9 . The compound has a molecular weight of 198.264 .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is a solid at room temperature . The compound has a molecular weight of 198.264 and a molecular formula of C15H18N2O2 .Zukünftige Richtungen
The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine could involve further investigation into its potential as an inhibitor of HIV-1 reverse transcriptase . Additionally, more research could be conducted to fully understand its mechanism of action and potential applications in the treatment of diseases such as Alzheimer’s .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-13-7-10-12(8-14(13)19-2)17-11-6-4-3-5-9(11)15(10)16/h7-8H,3-6H2,1-2H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBQUUNPSWNEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)





![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)



